N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is synthesized by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid, followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenoxyacetamide moiety.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and phenoxyacetamide moieties.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has been explored for various applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The phenoxyacetamide moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide shares structural similarities with other thiazole derivatives and phenoxyacetamides.
Ethyl acetoacetate: Another compound with a similar acetamide moiety, used in various chemical syntheses.
Uniqueness
- The unique combination of the thiazole ring, chlorophenyl group, and phenoxyacetamide moiety distinguishes this compound from others, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25ClN2O2S |
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Molecular Weight |
429.0 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H25ClN2O2S/c1-15(2)20-9-4-16(3)12-21(20)28-13-22(27)25-11-10-19-14-29-23(26-19)17-5-7-18(24)8-6-17/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,25,27) |
InChI Key |
WXCLWUPQYFFTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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